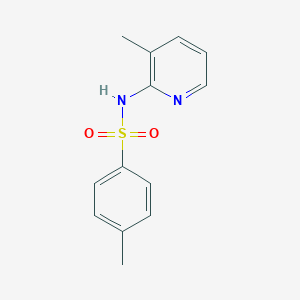

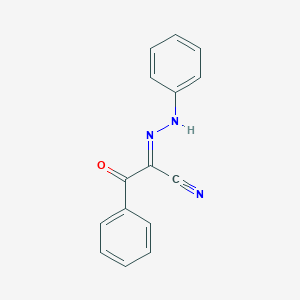

![molecular formula C32H32N2O4 B274217 N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)

N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

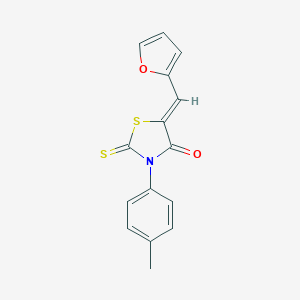

N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine, commonly known as DMTPD, is a compound that has gained significant attention in the field of organic electronics. It is a highly efficient hole-transporting material that has been used in numerous applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Mecanismo De Acción

DMTPD acts as a hole-transporting material by accepting electrons from the highest occupied molecular orbital (HOMO) of the donor material and transferring them to the lowest unoccupied molecular orbital (LUMO) of the acceptor material. This process results in the efficient transport of holes through the organic layer, leading to improved device performance.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of DMTPD. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe material for use in organic electronics.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DMTPD is its high efficiency and stability, making it a promising candidate for commercial applications. It also has a high glass transition temperature, which makes it suitable for use in high-temperature processes. However, DMTPD is relatively expensive and difficult to synthesize, which may limit its use in certain applications.

Direcciones Futuras

There are several future directions for research on DMTPD. One area of interest is the development of new synthesis methods that are more cost-effective and scalable. Another area of interest is the optimization of DMTPD for specific applications, such as N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine and OPVs. Additionally, research on the long-term stability of DMTPD in various environments is needed to determine its suitability for commercial applications. Finally, the use of DMTPD in other organic electronic devices, such as sensors and memory devices, should be explored.

Métodos De Síntesis

DMTPD can be synthesized using a two-step process. The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 3,3'-dimethylbiphenyl-4,4'-diamine in the presence of an acid catalyst to form an intermediate Schiff base. In the second step, the Schiff base is reduced using sodium borohydride and then oxidized using hydrogen peroxide to form DMTPD.

Aplicaciones Científicas De Investigación

DMTPD has been extensively studied for its application in organic electronics. It has been used as a hole-transporting material in N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine, OPVs, and OFETs. In N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine, DMTPD has shown high efficiency and stability, making it a promising candidate for commercial applications. In OPVs, DMTPD has been used as a hole-transporting layer, resulting in improved device performance. In OFETs, DMTPD has been used as a gate dielectric material, showing high capacitance and low leakage current.

Propiedades

Nombre del producto |

N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine |

|---|---|

Fórmula molecular |

C32H32N2O4 |

Peso molecular |

508.6 g/mol |

Nombre IUPAC |

1-(3,4-dimethoxyphenyl)-N-[4-[4-[(3,4-dimethoxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine |

InChI |

InChI=1S/C32H32N2O4/c1-21-15-25(9-11-27(21)33-19-23-7-13-29(35-3)31(17-23)37-5)26-10-12-28(22(2)16-26)34-20-24-8-14-30(36-4)32(18-24)38-6/h7-20H,1-6H3 |

Clave InChI |

SUMVEDVCRZDDAW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)OC)OC)C)N=CC4=CC(=C(C=C4)OC)OC |

SMILES canónico |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)OC)OC)C)N=CC4=CC(=C(C=C4)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

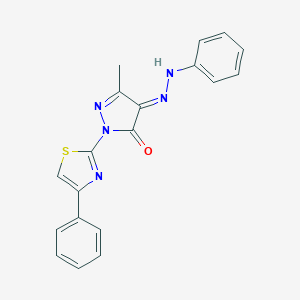

![4-[4-(Diphenylphosphoryl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B274141.png)

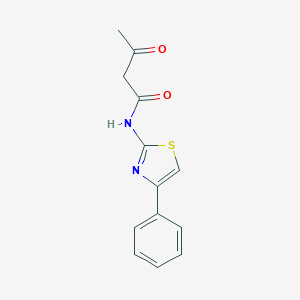

![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)

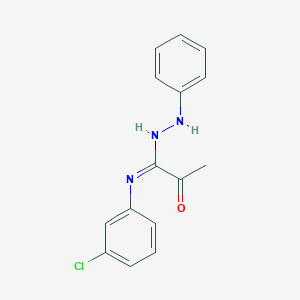

![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)

![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)

![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)